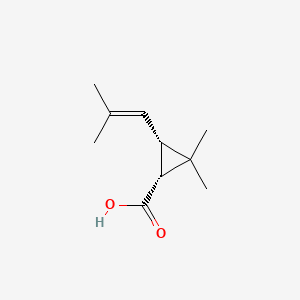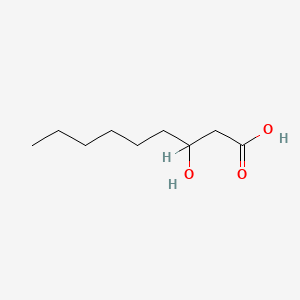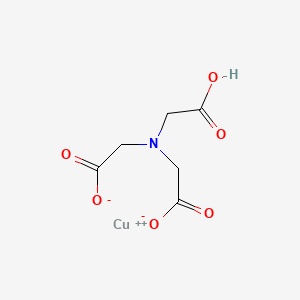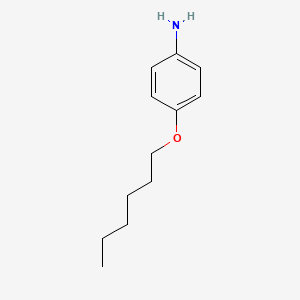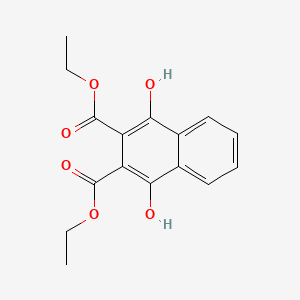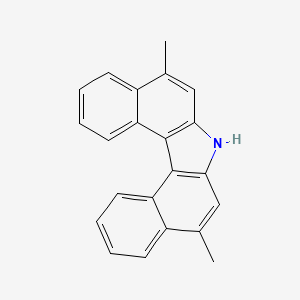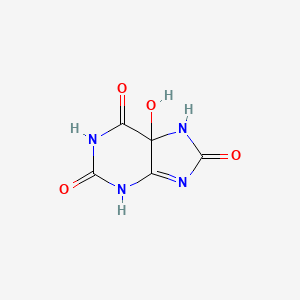
5-Hydroxyisourate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxyisourate belongs to the class of organic compounds known as xanthines. These are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety. 5-Hydroxyisourate is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 5-hydroxyisourate is primarily located in the cytoplasm. 5-Hydroxyisourate participates in a number of enzymatic reactions. In particular, 5-hydroxyisourate can be biosynthesized from 5, 7-dihydro-1H-purine-2, 6, 8(9H)-trione. 5-Hydroxyisourate can also be converted into 1, 3, 7-trimethyl-5-hydroxyisouric acid. Outside of the human body, 5-hydroxyisourate can be found in a number of food items such as cumin, arrowhead, pear, and poppy. This makes 5-hydroxyisourate a potential biomarker for the consumption of these food products.
5-hydroxyisouric acid is an oxopurine that is 5,7-dihydro-1H-purine-2,6,8(9H)-trione in which the hydrogen at position 5 is substituted by a hydroxy group. It has a role as a human metabolite and a mouse metabolite. It derives from a 5,7-dihydro-1H-purine-2,6,8(9H)-trione. It is a conjugate acid of a 5-hydroxyisouric acid anion.
Applications De Recherche Scientifique
Enzymatic Role in Ureide Pathway : 5-Hydroxyisourate plays a crucial role in the ureide pathway, particularly in soybeans. An enzyme called hydroxyisourate hydrolase catalyzes the hydrolysis of 5-hydroxyisourate, which is a product of the urate oxidase reaction. This process involves the conversion of urate into 5-hydroxyisourate and is a key step in the degradation route from urate to allantoin (Raychaudhuri & Tipton, 2003).
Novel Enzymatic Pathways : The discovery of 5-hydroxyisourate hydrolase, a novel enzyme, indicates previously unrecognized enzymatic pathways for the formation of allantoin. This has implications for understanding the complex biochemistry of nitrogen metabolism in plants (Sarma et al., 1999).
Evolutionary Insights : Studies on 5-hydroxyisourate hydrolase and its phylogenetic relationship with transthyretin, a thyroid hormone-binding protein, provide insights into the evolutionary adaptation of enzymes. This research demonstrates how a small number of mutations can drastically change an enzyme's function, offering valuable information on protein evolution and functionality (Cendron et al., 2011).
Chemical Stability Studies : The study of 5-hydroxyuracil, which is closely related to 5-hydroxyisourate, in DNA oligomers exposed to oxidants provides insights into DNA damage and repair mechanisms. These findings are crucial for understanding the stability and mutagenic potential of DNA under oxidative stress (Simon et al., 2006).
Medical Applications : Although you requested to exclude drug use, dosage, and side effects, it's worth noting that 5-Hydroxyisourate and related compounds have been explored in medical contexts, such as in the development of chemotherapeutic delivery systems (Santos et al., 2009).
Propriétés
Numéro CAS |
6960-30-1 |
|---|---|
Nom du produit |
5-Hydroxyisourate |
Formule moléculaire |
C5H4N4O4 |
Poids moléculaire |
184.11 g/mol |
Nom IUPAC |
5-hydroxy-3,7-dihydropurine-2,6,8-trione |
InChI |
InChI=1S/C5H4N4O4/c10-2-5(13)1(6-3(11)8-2)7-4(12)9-5/h13H,(H3,6,7,8,9,10,11,12) |
Clé InChI |
LTQYPAVLAYVKTK-UHFFFAOYSA-N |
SMILES |
C12=NC(=O)NC1(C(=O)NC(=O)N2)O |
SMILES canonique |
C12=NC(=O)NC1(C(=O)NC(=O)N2)O |
Autres numéros CAS |
6960-30-1 |
Synonymes |
5-hydroxyisourate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



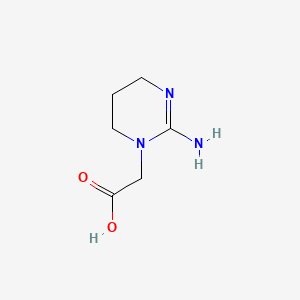
![N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]acetamide](/img/structure/B1202377.png)
![2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1202378.png)
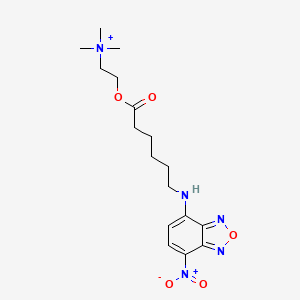

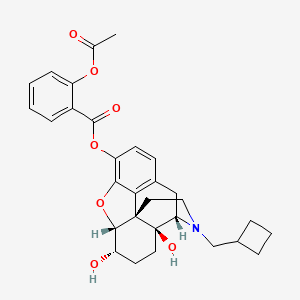
![Decasodium;[(2R,3S,4R,5R)-1-oxo-1-[3-[[(2R,3S,4R,5R)-2,3,4,5,6-pentasulfonatooxyhexanoyl]amino]propylamino]-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1202382.png)
![(7S,9S)-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-9-(2-hydroxy-1-oxoethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1202388.png)
